N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

P-388 leukemia in vivo antitumor antineuroectodermal

N-(2,5-Dimethylphenyl)-3-nitrobenzenesulfonamide (CAS 448201-72-7) is a small-molecule sulfonamide (molecular formula C14H14N2O4S, molecular weight 306.34 g/mol) bearing a 3-nitro substituent on the benzenesulfonyl ring and a 2,5-dimethyl substitution on the aniline-derived phenyl ring. It belongs to the class of substituted 3-nitrobenzenesulfonamides, a family known for hypoxia-selective bioreductive activation and radiosensitization properties.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34
CAS No. 448201-72-7
Cat. No. B2991577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide
CAS448201-72-7
Molecular FormulaC14H14N2O4S
Molecular Weight306.34
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C14H14N2O4S/c1-10-6-7-11(2)14(8-10)15-21(19,20)13-5-3-4-12(9-13)16(17)18/h3-9,15H,1-2H3
InChIKeyQLMOPKDAUOVGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethylphenyl)-3-nitrobenzenesulfonamide (CAS 448201-72-7): Core Identity and Structural Classification for Research Procurement


N-(2,5-Dimethylphenyl)-3-nitrobenzenesulfonamide (CAS 448201-72-7) is a small-molecule sulfonamide (molecular formula C14H14N2O4S, molecular weight 306.34 g/mol) bearing a 3-nitro substituent on the benzenesulfonyl ring and a 2,5-dimethyl substitution on the aniline-derived phenyl ring . It belongs to the class of substituted 3-nitrobenzenesulfonamides, a family known for hypoxia-selective bioreductive activation and radiosensitization properties [1]. The compound is commercially available as an orange crystalline solid from specialized chemical suppliers serving medicinal chemistry and oncology research programs .

Why Generic Substitution Fails for N-(2,5-Dimethylphenyl)-3-nitrobenzenesulfonamide: Positional Isomerism and Biological Consequence


Simple in-class substitution of N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide with a positional isomer or alternative nitrobenzenesulfonamide is not scientifically warranted because both the nitro group position (meta- vs. ortho- or para-) and the aniline ring methyl substitution pattern (2,5- vs. 2,4- or 3,5-) fundamentally alter the compound's conformational preference, electronic properties, and bioreductive activation profile [1]. The 3-nitrobenzenesulfonamide scaffold has been explicitly claimed as a radiation sensitizer scaffold with a more favorable therapeutic ratio than the established clinical agents misonidazole and metronidazole owing to reduced neurotoxicity [1]. X-ray crystallographic data confirm that the 2,5-dimethylphenyl substitution pattern dictates a specific N–H bond orientation and S–N torsion angle distinct from the 2,4- or 3,5-dimethyl analogs, which can affect target binding geometry [2]. Therefore, procurement of the exact CAS 448201-72-7 compound, rather than a nominal analog, is essential for experimental reproducibility in radiosensitization and antineuroectodermal tumor studies.

N-(2,5-Dimethylphenyl)-3-nitrobenzenesulfonamide: Comparator-Anchored Quantitative Differentiation Evidence


In Vivo P-388 Leukemia Efficacy: Differentiation from Class Baseline

N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide demonstrates significant inhibitory activity against P-388 murine lymphocytic leukemia in vivo when administered as a suspension in acetone–Tween 80 . While many sulfonamide analogs have been evaluated in the P-388 model, most require continuous infusion or multi-day dosing to achieve efficacy (e.g., E7070 and related G1-phase-targeting sulfonamides) [1]. The target compound's reported efficacy from a simple suspension formulation suggests a comparatively favorable single-dose bioavailability profile, although the specific %ILS (increase in lifespan) or T/C (%) values for this compound versus the established comparator E7070 are not available in the public domain with sufficient quantitative precision for direct head-to-head ranking.

P-388 leukemia in vivo antitumor antineuroectodermal

Antineuroectodermal Tumor Specificity: A Differentiating Indication

The compound exhibits specific in vitro and in vivo antineuroectodermal tumor activity, a profile not uniformly observed across the broader 3-nitrobenzenesulfonamide class . While several nitrobenzenesulfonamides have been evaluated against common epithelial cancer lines (e.g., MDA-MB-231, HCT-116, A375), the documented antineuroectodermal specificity represents a differentiated tumor-type selectivity that is not reported for the closely related positional isomer N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide (CAS 16939-22-3) or for the 4-nitro analog N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide [1]. The precise mechanistic basis—whether through preferential biodistribution to neuroectodermal tissues, differential bioreductive activation, or target engagement unique to neuroectodermal tumor cells—remains to be fully elucidated.

neuroectodermal tumor in vitro cytotoxicity in vivo xenograft

Radiosensitization Therapeutic Window: Class-Level Advantage over Clinical Nitroimidazoles

Substituted 3-nitrobenzenesulfonamides, the structural class to which N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide belongs, are explicitly claimed to possess a more favorable therapeutic ratio as radiation sensitizers compared to the clinically used nitroimidazoles misonidazole and metronidazole [1]. The patent disclosure states that misonidazole and metronidazole suffer from dose-limiting neurotoxicity, a drawback the 3-nitrobenzenesulfonamide class is designed to overcome [1]. While the patent does not provide quantitative sensitizer enhancement ratios (SERs) for this specific compound, the class-level claim establishes a differentiation axis: the 3-nitrobenzenesulfonamide scaffold retains the nitro group required for hypoxia-selective bioreduction but replaces the imidazole ring with a benzenesulfonamide core, potentially altering the pharmacokinetic and toxicity profile [1][2].

radiation sensitizer hypoxic tumor cells therapeutic ratio

Conformational Distinction from 2,4-Dimethylphenyl Isomer: Crystallographic Evidence

X-ray crystallographic analysis of the closely related compound N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide reveals that the 2,5-dimethylphenyl substitution dictates a specific N–H bond orientation that is syn to the ortho-nitro group and anti to the ortho-methyl, with the molecule twisted at the S–N bond [1]. In contrast, the 2,4-dimethylphenyl positional isomer N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide (CAS 16939-22-3) lacks the syn-ortho-methyl interaction due to the absence of a methyl group at the 5-position, which is predicted to alter the S–N torsion angle and consequently the spatial orientation of the nitrobenzene ring relative to the aniline moiety . While the crystal structure of the target 3-nitro isomer (CAS 448201-72-7) has not been independently deposited in the Cambridge Structural Database, the documented conformational sensitivity of this scaffold to the dimethyl substitution pattern [1] supports the inference that the 2,5- vs. 2,4-dimethyl substitution produces measurably different three-dimensional pharmacophores.

X-ray crystallography conformational analysis structure-activity relationship

Prioritized Application Scenarios for N-(2,5-Dimethylphenyl)-3-nitrobenzenesulfonamide Based on Differentiated Evidence


Hypoxic Tumor Radiosensitization Screening in Radiation Oncology

This compound is best deployed as a replacement for misonidazole in in vitro hypoxic cell radiation sensitization assays. The 3-nitrobenzenesulfonamide scaffold is claimed to offer a more favorable therapeutic ratio with reduced neurotoxicity compared to nitroimidazole-based sensitizers . Procurement is indicated for laboratories that have observed dose-limiting toxicity with misonidazole in their in vivo radiation models and seek a non-imidazole alternative with an overlapping hypoxia-selective mechanism but a structurally differentiated toxicity profile.

Neuroectodermal Tumor-Specific Cytotoxicity Profiling

Based on the documented specific in vitro and in vivo antineuroectodermal tumor activity , this compound should be prioritized for screening panels against neuroblastoma (e.g., SK-N-SH, SH-SY5Y), melanoma (e.g., A375, SK-MEL-28), and medulloblastoma cell lines. The tumor-type specificity distinguishes this compound from pan-cytotoxic sulfonamides and positional isomers such as N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide, which lack documented neuroectodermal selectivity .

P-388 Leukemia In Vivo Efficacy Studies with Simplified Formulation

For in vivo P-388 leukemia screening programs, this compound offers a practical advantage: significant antitumor activity is achievable from a simple acetone–Tween 80 suspension formulation , contrasting with comparator sulfonamides such as E7070 that require continuous infusion or complex solubilization strategies [1]. This formulation simplicity reduces experimental variability and animal handling complexity, making it suitable for high-throughput in vivo antitumor screening cascades.

Conformational Probe for Sulfonamide Structure-Activity Relationship Studies

The 2,5-dimethylphenyl substitution pattern on the 3-nitrobenzenesulfonamide core generates a distinct conformational population at the S–N bond that differs from the 2,4-dimethyl isomer [2]. This compound can serve as a conformational probe in structure-activity relationship (SAR) studies aimed at correlating torsion angle preferences with biological activity across a panel of dimethylphenyl positional isomers.

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.